molecular formula C5H11NO3 B1676410 Homoserine, O-methyl- CAS No. 4385-91-5

Homoserine, O-methyl-

Cat. No. B1676410
CAS RN: 4385-91-5
M. Wt: 133.15 g/mol
InChI Key: KFHRMMHGGBCRIV-UHFFFAOYSA-N
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Description

“Homoserine, O-methyl-” is a derivative of the amino acid homoserine . It is an intermediate in the biosynthesis of three essential amino acids: methionine, threonine (an isomer of homoserine), and isoleucine .


Synthesis Analysis

The synthesis of “Homoserine, O-methyl-” has been studied in various contexts. For instance, an engineered Corynebacterium glutamicum was subjected to adaptive laboratory evolution with elevated methanol content, which resulted in the formation of an L-methionine analog from methanol . Another study focused on the engineering of O-Succinyl-L-Homoserine Mercaptotransferase for efficient L-Methionine biosynthesis .


Molecular Structure Analysis

The molecular formula of “Homoserine, O-methyl-” is C5H11NO3 . The structure of homoserine transacetylases, which are involved in the conversion of L-homoserine to O-acetyl-L-homoserine, has been studied in detail .


Chemical Reactions Analysis

“Homoserine, O-methyl-” is involved in various chemical reactions. For instance, it has been suggested that O-methyl-L-homoserine formation is an important mechanism of methanol toxicity . Homoserine is also an intermediate in the biosynthesis of three essential amino acids: methionine, threonine, and isoleucine .


Physical And Chemical Properties Analysis

“Homoserine, O-methyl-” is a white to off-white powder . It is soluble in water and adopts a disordered conformation .

Scientific Research Applications

Synthesis and Neoglycopeptide Preparation

O-methyl-homoserine has been utilized in the synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine from L-homoserine, showcasing its application in peptide synthesis. This method facilitates the incorporation of this amino acid into peptides using Fmoc-chemistry-based solid-phase peptide synthesis. The chemoselective glycosylation of the resulting peptides at the aminooxy side chains generates neoglycopeptides, expanding the availability and utility of neoglycopeptide synthesis strategies (Carrasco et al., 2003).

Methanol Assimilation Pathway in Microorganisms

Research on engineering biotechnological microorganisms to use methanol as a feedstock for bioproduction has led to the proposal of the homoserine cycle. This cycle, which relies on promiscuous formaldehyde-condensing aldolases, is expected to outperform the serine cycle in biomass yield, thermodynamic favorability, and integration with host metabolism. The homoserine cycle represents a novel metabolic solution for optimized methylotrophic platforms (He et al., 2020).

Methionine Synthesis Pathway

O-methyl-homoserine plays a role in methionine synthesis pathways in microorganisms. O-Acetyl-L-homoserine sulfhydrylase, functioning as a homocysteine synthase, is essential for certain microorganisms, participating in an alternative L-homocysteine synthesis pathway. This enzyme catalyzes the de novo synthesis of L-cysteine and O-alkyl-L-homoserine, recycling the methylthio group of methionine (Yamagata, 1989).

DNA Methylation and Metabolism

The study of homocysteine metabolism, including its relation to O-methyl-homoserine, is crucial for understanding DNA methylation processes. DNA methylation status, influenced by cellular metabolism and the availability of homocysteine, plays a significant role in heritable traits and disease pathologies. Investigating the dynamics of the methionine cycle in relation to DNA methylation offers insights into potential medical treatments for conditions related to aberrant methylation patterns (Ulrey et al., 2005).

Antioxidant Activity and Muscle Brain Function

The dipeptide anserine, derived from carnosine and homocarnosine found in vertebrate skeletal muscles and brains, has been studied for its antioxidant activity. O-methyl-homoserine, as part of these compounds, contributes to their peroxyl radical-trapping ability, suggesting a role in endogenous antioxidant defense in brain and muscle tissues (Kohen et al., 1988).

Safety And Hazards

The safety data sheet for homoserine suggests that it should be handled with care to avoid dust formation and inhalation . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water .

Future Directions

Future research directions include enhancing methanol tolerance and conversion in engineered microorganisms for methanol-based biomanufacturing of fuels and chemicals . Another promising area of research is the development of radiolabeled MG analogs, which are highly stabilized against enzymatic degradation in vivo .

properties

IUPAC Name

2-amino-4-methoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHRMMHGGBCRIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7757-91-7 (calcium[2:1] salt)
Record name Methoxine
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DSSTOX Substance ID

DTXSID40884068
Record name Homoserine, O-methyl-
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-methoxybutyric acid

CAS RN

4385-91-5
Record name O-Methylhomoserine
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Record name Methoxine
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Record name Methoxine
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Record name Homoserine, O-methyl-
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Record name Homoserine, O-methyl-
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Record name 2-amino-4-methoxybutyric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Fujisawa, S Nagata, H Misono - … et Biophysica Acta (BBA)-Proteins and …, 2003 - Elsevier
Short-chain dehydrogenase/reductase homologues from Escherichia coli (YdfG) and Saccharomyces cerevisiae (YMR226C) show high sequence similarity to serine dehydrogenase …
Number of citations: 44 www.sciencedirect.com
R Sekura, M Hochreiter, A Meister - Journal of Biological Chemistry, 1976 - Elsevier
The glutamate analog, alpha-aminomethylglutaric acid, was synthetized by Michael addition of ammonia to 2-methylene glutaronitrile followed by hydrolysis of the intermediate alpha-…
Number of citations: 16 www.sciencedirect.com
F Liu, J Thomas, TR Burke Jr - Synthesis, 2008 - thieme-connect.com
… To a solution of N-Cbz-l-homoserine O-methyl ester (10) [¹²] or 5-hydroxy-N-[(phenylmethoxy)carbonyl]-l-norvaline (12; [¹4] 1.0 equiv) in CH 2 Cl 2 (30 mL) at 0 C was added Et 3 N (1.5 …
Number of citations: 20 www.thieme-connect.com
A Chang, D Schomburg, I Schomburg - 2009 - books.google.com
Page 1 Schomburg Schomburg Editors SUPPLEMENT VOLUME S1 CLASS 1 oxidoreductases EC 1 . \ A. --> © Springer Page 2 Springer Handbook of Enzymes Supplement Volume …
Number of citations: 1 books.google.com

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